![molecular formula C8H17N3O B14638544 (1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene CAS No. 54717-49-6](/img/structure/B14638544.png)
(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene is an organic compound that belongs to the class of triazene derivatives Triazenes are known for their applications in various fields, including medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene can be achieved through a multi-step process involving the formation of the triazene moiety and subsequent functionalization One common method involves the reaction of tert-butylamine with an appropriate diazonium salt to form the triazene core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or tosylates can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in drug discovery research.
Medicine: Triazene derivatives are known for their anticancer properties, and this compound could be explored for similar applications.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene involves its interaction with molecular targets such as enzymes or receptors. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The specific pathways and targets would depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene: can be compared with other triazene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethenyloxyethyl group, in particular, may influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
54717-49-6 |
|---|---|
Formule moléculaire |
C8H17N3O |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
N-(2-ethenoxyethyldiazenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H17N3O/c1-5-12-7-6-9-11-10-8(2,3)4/h5H,1,6-7H2,2-4H3,(H,9,10) |
Clé InChI |
HJFNKXLJVKKYOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NN=NCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene](/img/structure/B14638468.png)
![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
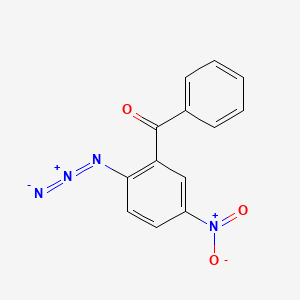
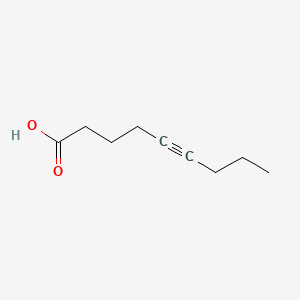

![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)

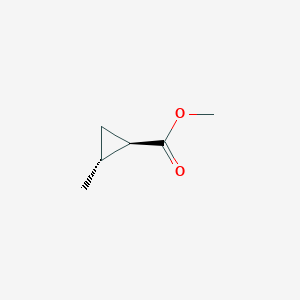

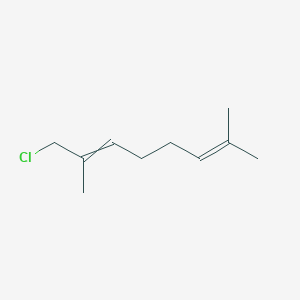
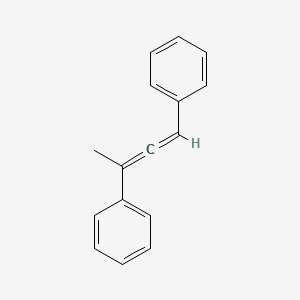
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)

